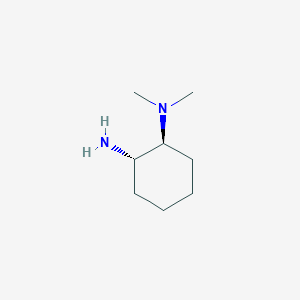

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Beschreibung

BenchChem offers high-quality (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479700 | |

| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894493-95-9 | |

| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in organic synthesis, particularly in the field of asymmetric catalysis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an effective component in catalysts designed for enantioselective transformations. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its application, and its role in modern synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a colorless liquid at room temperature.[1] Its chemical structure consists of a cyclohexane ring with two amine substituents on adjacent carbons, both in the S configuration. One amine is a primary amine (-NH2), while the other is a tertiary amine (-N(CH3)2). This structural feature distinguishes it from its more commonly documented isomer, (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, which possesses two secondary amine groups.

Physical Properties

A summary of the key physical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine and its related isomers is presented in Table 1. It is important to note that some data may be for the closely related N,N'-dimethyl isomer due to the prevalence of this compound in the literature.

| Property | Value | Notes |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 180 °C | For the N,N'-dimethyl isomer.[2] |

| Density | 0.92 g/cm³ | For the N,N'-dimethyl isomer.[2] |

| Flash Point | 62 °C | For the N,N'-dimethyl isomer.[2] |

| pKa | 10.52 ± 0.70 (Predicted) | For the N,N'-dimethyl isomer.[2] |

| Specific Rotation [α]D | Not available | The enantiomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, has a specific rotation of -145° (c=4.47 in chloroform). It is expected that the (1S,2S) enantiomer will have a positive rotation of a similar magnitude. |

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (500.1 MHz, CDCl₃) | δ (ppm): 2.33 (s, 6H; NCH₃), 2.02–2.06 (m, 2H; CHNCHN), 1.93–2.00 (m, 2H; CHCHN), 1.68–1.75 (br, 2H, NH), 1.61–1.67 (m, 2H; CH₂CHCHN), 1.13–1.19 (m, 2H; CH₂CH₂CHN), 0.86–0.94 (m, 2H; CH₂CH₂N). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3] |

| ¹³C-NMR (100.6 MHz, CDCl₃) | δ (ppm): 63.2 (CHN), 33.7 (CH₃), 30.8 (CH₂CHN), 25.0 (CH₂CH₂CHN). (Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)[3] |

| Infrared (IR) Spectroscopy | Not readily available for the N1,N1-dimethyl isomer. The spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine and C-N stretching vibrations. |

Applications in Asymmetric Catalysis

The primary application of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine lies in its use as a chiral ligand in asymmetric catalysis.[1] The presence of both a primary and a tertiary amine allows for the formation of well-defined metal complexes that can effectively control the stereochemical outcome of a variety of chemical reactions. These reactions are fundamental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of chiral diamines are essential for their effective use in research and development.

Synthesis of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine

Materials:

-

Epoxycyclohexane

-

Aqueous methylamine solution (35%)

-

Inorganic boric acid

-

Sulfuric acid solution

-

Autoclave

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of epoxycyclohexane (1.0 mol) and 35% aqueous methylamine (1.0 mol) is catalyzed by inorganic boric acid (2.5 g) at 50 °C for 2 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C, and sulfuric acid solution is slowly added.

-

Water is removed by distillation under atmospheric pressure.

-

The resulting intermediate is then further reacted with an excess of aqueous methylamine in an autoclave at 90 °C overnight.

-

The final product, N,N'-dimethyl-1,2-cyclohexanediamine, is purified by distillation under reduced pressure.[1]

Note: This protocol describes the synthesis of the N,N'-dimethyl isomer. The synthesis of the N1,N1-dimethyl isomer would require a different synthetic strategy to achieve selective dimethylation of one amine group.

General Protocol for Asymmetric Catalysis

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine can be employed as a chiral ligand in various metal-catalyzed asymmetric reactions. The following is a generalized workflow for a catalytic asymmetric transformation.

References

In-Depth Structural Analysis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral diamine, (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. This compound is a valuable building block in asymmetric synthesis, particularly in the formation of chiral ligands for metal-catalyzed reactions. A thorough understanding of its structural features is paramount for its effective application in the development of new chemical entities and pharmaceuticals.

Synthesis and Structural Elucidation

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine can be synthesized through various methods, often starting from the commercially available (1S,2S)-cyclohexane-1,2-diamine. A common approach involves the reductive amination of the primary diamine with formaldehyde, or a two-step process of forming a bis-sulfonamide followed by alkylation and deprotection.

A representative synthesis involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with a suitable methylating agent. One documented method involves the reaction of epoxycyclohexane with monomethylamine, followed by further reaction steps to yield N,N'-dimethyl-1,2-cyclohexanediamine.[1] For enantiomerically pure products, a typical protocol involves the condensation of enantiopure (R,R)- or (S,S)-1,2-diaminocyclohexane with ethyl carbonochloridate, followed by reduction.[2]

The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography for solid-state conformational analysis.

Spectroscopic and Crystallographic Data

The following tables summarize the key spectroscopic and crystallographic data for N,N'-dimethylcyclohexane-1,2-diamine. Note that the NMR data presented is for the (1R,2R)-enantiomer, which is spectroscopically identical to the (1S,2S)-enantiomer.[3]

Table 1: NMR Spectroscopic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine in CDCl₃ [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 2.33 | s | 6H | N-CH ₃ |

| ¹H | 2.02–2.06 | m | 2H | CH -N |

| ¹H | 1.93–2.00 | m | 2H | CH ₂ (axial) |

| ¹H | 1.68–1.75 | br | 2H | NH |

| ¹H | 1.61–1.67 | m | 2H | CH ₂ (equatorial) |

| ¹H | 1.13–1.19 | m | 2H | CH ₂ (axial) |

| ¹H | 0.86–0.94 | m | 2H | CH ₂ (equatorial) |

| ¹³C | 63.2 | - | - | C H-N |

| ¹³C | 33.7 | - | - | N-C H₃ |

| ¹³C | 30.8 | - | - | C H₂ |

| ¹³C | 25.0 | - | - | C H₂ |

Table 2: Key FT-IR Vibrational Frequencies (Anticipated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1440-1470 | Medium | C-H bend (scissoring) |

| 1000-1250 | Medium | C-N stretch |

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Electrospray (ESI+) | 143.1597 | [M+H]⁺ |

Table 4: Crystallographic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.552(4) |

| b (Å) | 8.521(5) |

| c (Å) | 14.142(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 910.0(8) |

| Z | 4 |

| Temperature (K) | 173 |

The crystal structure of the (1R,2R)-enantiomer reveals a chair conformation for the cyclohexane ring with the N,N'-dimethylamino substituents in equatorial positions.[3] This arrangement minimizes steric hindrance and is the thermodynamically most stable conformation. The (1S,2S)-enantiomer is expected to adopt an identical conformation.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural characterization of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure and purity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified diamine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride) can be analyzed in a liquid cell.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for further structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration.

Methodology:

-

Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Determine the absolute configuration using anomalous dispersion effects, if applicable.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the structural analysis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Caption: A simplified workflow for the synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Caption: Workflow for the comprehensive structural analysis of the target compound.

References

An In-depth Technical Guide to the Synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, a chiral diamine with significant applications in asymmetric synthesis and as a ligand in catalysis. The synthesis is strategically designed in three key stages: selective mono-protection of the starting diamine, N,N-dimethylation of the unprotected amino group, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is achieved through a three-step sequence commencing with the commercially available (1S,2S)-cyclohexane-1,2-diamine. The core of this strategy lies in the selective functionalization of one of the two primary amine groups. This is accomplished by first protecting one amine with a tert-butyloxycarbonyl (Boc) group. The remaining free amine is then exhaustively methylated to introduce the two methyl substituents. Finally, the Boc protecting group is removed under acidic conditions to afford the desired product.

Caption: Synthetic workflow for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Experimental Protocols and Data

Step 1: Synthesis of tert-butyl (1S,2S)-2-aminocyclohexylcarbamate

This initial step focuses on the selective mono-N-Boc protection of (1S,2S)-cyclohexane-1,2-diamine. The selectivity is achieved by the in situ generation of one equivalent of hydrogen chloride from chlorotrimethylsilane, which protonates one of the amine groups, rendering it less nucleophilic and directing the Boc protection to the other amine.[1][2]

Experimental Protocol:

-

To a stirred solution of (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise.

-

A white precipitate will form. Allow the mixture to warm to room temperature.

-

Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | CAS Number |

| (1S,2S)-cyclohexane-1,2-diamine | 1.0 | 114.19 | 21436-03-3 |

| Chlorotrimethylsilane | 1.0 | 108.64 | 75-77-4 |

| Di-tert-butyl dicarbonate | 1.0 | 218.25 | 24424-99-5 |

| Product | Yield (%) | Molecular Weight ( g/mol ) | CAS Number |

| tert-butyl (1S,2S)-2-aminocyclohexylcarbamate | ~65-75 | 214.30 | 180683-64-1 |

Step 2: Synthesis of tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate

The second step involves the N,N-dimethylation of the free primary amine of the mono-Boc protected intermediate. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This reaction proceeds to the tertiary amine without the formation of quaternary ammonium salts.[3][4][5]

Caption: Eschweiler-Clarke reaction for N,N-dimethylation.

Experimental Protocol:

-

To a solution of tert-butyl (1S,2S)-2-aminocyclohexylcarbamate (1.0 eq) in formic acid (excess), add an aqueous solution of formaldehyde (excess, typically 37 wt. % in H₂O).

-

Heat the reaction mixture to reflux (approximately 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | CAS Number |

| tert-butyl (1S,2S)-2-aminocyclohexylcarbamate | 1.0 | 214.30 | 180683-64-1 |

| Formaldehyde (37% aq. solution) | Excess | 30.03 | 50-00-0 |

| Formic Acid | Excess | 46.03 | 64-18-6 |

| Product | Yield (%) | Molecular Weight ( g/mol ) | CAS Number |

| tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate | High | 242.36 | Not readily available |

Step 3: Synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

The final step is the removal of the Boc protecting group to unveil the second primary amine. This is typically achieved under strong acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common and effective method.[3][6][7]

Experimental Protocol:

-

Dissolve the tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, typically in a 1:1 v/v ratio with DCM) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a 2N NaOH solution to a pH > 12.

-

Extract the final product with an organic solvent such as dichloromethane or chloroform (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | CAS Number |

| tert-butyl (1S,2S)-2-(dimethylamino)cyclohexylcarbamate | 1.0 | 242.36 | Not readily available |

| Trifluoroacetic Acid | Excess | 114.02 | 76-05-1 |

| Product | Yield (%) | Molecular Weight ( g/mol ) | CAS Number |

| (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine | High | 142.24 | 894493-95-9 |

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to obtain the chiral diamine (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine with high stereochemical purity. The use of a protecting group strategy is essential for the selective dimethylation of one of the two amine functionalities. The detailed protocols and tabulated data presented in this guide offer a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioorg.org [bioorg.org]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an effective component in the creation of chiral environments for various chemical transformations. This technical guide provides a summary of the available information on its properties, applications, and synthesis, aimed at professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

| Property | Value | Source(s) |

| CAS Number | 894493-95-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

| IUPAC Name | (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine | --INVALID-LINK-- |

| InChI Key | FRDZGSBXKJXGNR-YUMQZZPRSA-N | --INVALID-LINK-- |

Applications in Asymmetric Synthesis

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is primarily utilized as a chiral ligand in asymmetric catalysis. Chiral diamines are fundamental in the development of catalysts for a wide range of enantioselective transformations, which are critical in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Catalysis

-

Asymmetric Hydrogenation: Ruthenium complexes of chiral diamines are effective catalysts for the enantioselective hydrogenation of ketones.

-

Asymmetric Epoxidation: Manganese-salen complexes derived from chiral diamines, famously known as Jacobsen's catalysts, are used for the enantioselective epoxidation of alkenes.

The general workflow for the application of a chiral diamine ligand in asymmetric transfer hydrogenation is depicted below.

Pharmaceutical Intermediate

This compound is cited as a key intermediate in the synthesis of various pharmaceutical agents. Its role is likely to introduce a specific stereocenter into a larger molecule, which is crucial for the biological activity and safety profile of many drugs. However, specific examples of drug molecules synthesized using this diamine are not detailed in the available literature.

Experimental Protocols

Protocol for a Related Isomer: Synthesis of (1S,2S)-N,N'-dimethyl-1,2-cyclohexanediamine

This synthesis proceeds in two main stages: the formation of an intermediate from epoxycyclohexane and monomethylamine, followed by a reaction with additional methylamine to yield the final product.

Step 1: Intermediate Synthesis

-

Reaction Setup: In a suitable reaction vessel, combine epoxycyclohexane (1.0 mol, 98.2 g) and a 35% aqueous solution of monomethylamine (1.0 mol).

-

Catalysis: Add inorganic boric acid (2.5 g) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 50 °C for 2 hours.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Slowly add a sulfuric acid solution (0%) to neutralize the mixture, ensuring the temperature does not exceed 40 °C.

-

Increase the temperature to 110 °C to remove water under atmospheric pressure until the reaction system becomes viscous.

-

Add cyclobutanesulfone (85 mL) and continue by vacuum distillation, gradually increasing the temperature to 140 °C for 7-8 hours until the moisture content is below 0.38%.

-

Cool the solution to 0 °C and adjust the pH to 12-13 with an aqueous solution of sodium hydroxide.

-

Warm the solution to 75 °C until it becomes clear, then cool to room temperature and separate the upper organic layer.

-

Step 2: Final Product Synthesis

-

Reaction Setup: In an autoclave, combine the upper liquid from the previous step with a 35% aqueous solution of methylamine (1.12 mol) and inorganic boric acid (1.4 g).

-

Reaction Conditions: Seal the autoclave and heat to 90 °C overnight.

-

Purification: After cooling, remove water and any low-boiling fractions by distillation under reduced pressure to obtain pure N,N'-dimethyl-1,2-cyclohexanediamine.

Note: This protocol is for a different isomer and should be adapted and optimized for the synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Spectroscopic Data

Spectroscopic data for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is not available in the reviewed literature. However, for the enantiomer of the related N,N'-dimethylated isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, the following NMR data has been reported and may serve as a useful comparison point.

¹H-NMR (500.1 MHz, CDCl₃):

-

δ 0.86–0.94 (m, 2H; CH₂CHN)

-

δ 1.13–1.19 (m, 2H; CH₂CH₂CHN)

-

δ 1.61–1.67 (m, 2H; CH₂CH₂CHN)

-

δ 1.68–1.75 (br, 2H, NH)

-

δ 1.93–2.00 (m, 2H; CH₂CHN)

-

δ 2.02–2.06 (m, 2H; CHNCHN)

-

δ 2.33 (s, 6H; NCH₃)

¹³C-NMR (100.6 MHz, CDCl₃):

-

δ 25.0 (CH₂CH₂CHN)

-

δ 30.8 (CH₂CHN)

-

δ 33.7 (CH₃)

-

δ 63.2 (CHN)

Conclusion

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral building block with potential applications as a ligand in asymmetric catalysis and as an intermediate in pharmaceutical synthesis. While detailed experimental protocols and quantitative performance data for this specific isomer are limited in publicly accessible literature, the general utility of the chiral 1,2-diaminocyclohexane scaffold is well-established. Further research and publication of specific applications would be beneficial for the scientific community to fully exploit the potential of this compound.

Chiral Diamine Ligands in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of chiral diamine ligands in modern asymmetric synthesis. As a cornerstone of contemporary catalysis, these ligands are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of pharmaceutical development where the chirality of a drug molecule dictates its therapeutic efficacy and safety.[1] This document covers the core concepts, key classes of ligands, their applications in transformative asymmetric reactions, detailed experimental methodologies, and the underlying catalytic mechanisms.

Core Concepts in Chiral Diamine Ligand Catalysis

Chiral diamine ligands, which possess at least one stereocenter, establish a chiral environment around a metal center or can function as organocatalysts. This chirality is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer. The effectiveness of a chiral diamine ligand is largely determined by its steric and electronic properties, which can be finely adjusted to achieve high enantioselectivity for specific chemical transformations.[1]

Key Classes of Chiral Diamine Ligands

Several classes of chiral diamine ligands have demonstrated exceptional versatility and effectiveness across a broad spectrum of asymmetric reactions. This guide focuses on three prominent examples:

-

1,2-Diphenylethanediamine (DPEN) and its derivatives: These are frequently used in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. The tosylated derivative, TsDPEN, is a particularly effective ligand for the reduction of ketones and imines.[1]

-

1,2-Diaminocyclohexane (DACH) and its derivatives: These ligands are widely employed in a variety of asymmetric transformations, including Henry reactions and asymmetric allylic alkylations.

-

Trost Ligands: These are C2-symmetric chiral diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH) and are renowned for their effectiveness in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Applications in Key Asymmetric Transformations

Chiral diamine ligands are instrumental in a multitude of asymmetric reactions. This section details their application in three significant transformations, complete with quantitative data and detailed experimental protocols.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[2] This process typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral catalyst.[2] Ruthenium complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective for this transformation.

Quantitative Data:

| Entry | Substrate (Ketone) | Catalyst | Hydrogen Donor | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 95 | 98 (R) |

| 2 | 2,2-dimethylcyclopentane-1,3-dione | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | i-PrOH | >99 | 96 (R) |

| 3 | 2,2-dimethylcyclohexane-1,3-dione | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | i-PrOH | >99 | 95 (R) |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Materials: [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] (0.01 mol%), acetophenone (1 mmol), formic acid (2 mmol), triethylamine (2 mmol), and solvent (e.g., dichloromethane, 5 mL).

-

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] catalyst in the solvent.

-

Add the acetophenone to the catalyst solution.

-

Prepare a 5:2 mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture to the reaction flask.

-

Stir the reaction mixture at room temperature for the specified time (typically 2-16 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

-

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of chiral copper(II)-diamine complexes provides a highly effective method for achieving enantioselectivity in this transformation.

Quantitative Data:

| Entry | Aldehyde | Nitroalkane | Ligand | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | (1R,2R)-DACH derivative | Cu(OAc)₂·H₂O | 95 | 95 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | (1R,2R)-DACH derivative | Cu(OAc)₂·H₂O | 96 | 94 |

| 3 | 2-Nitrobenzaldehyde | Nitromethane | Chiral bis(β-amino alcohol) | Cu(OAc)₂·H₂O | 99 | 94.6 |

Experimental Protocol: Asymmetric Henry Reaction

-

Materials: Chiral diamine ligand (e.g., (1R,2R)-DACH derivative, 5.5 mol%), Cu(OAc)₂·H₂O (5 mol%), aldehyde (1 mmol), nitromethane (10 mmol), and ethanol (1.5 mL).

-

Procedure:

-

In a round-bottom flask, dissolve the chiral diamine ligand and Cu(OAc)₂·H₂O in ethanol.

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the aldehyde followed by nitromethane to the reaction mixture.

-

Stir the reaction at room temperature for 72 hours, monitoring by TLC.[3]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the corresponding β-nitro alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Trost Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation is a powerful palladium-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The use of the Trost ligand, a C2-symmetric chiral diphosphine, allows for high levels of enantioselectivity.

Quantitative Data:

| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |

| 1 | rac-1,3-diphenyl-2-propenyl acetate | Malonate | (S,S)-Trost Ligand | 98 | >99 |

| 2 | (E)-1,3-diphenyl-2-propen-1-yl acetate | 3-methylindole | (R,R)-modified Trost ligand | 95 | 98 |

| 3 | vinyl aziridine | 1H-pyrrole | (R,R)-DACH-phenyl ligand | high | up to 96 |

Experimental Protocol: Trost Asymmetric Allylic Alkylation

-

Materials: [Pd₂(dba)₃]·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, 1 mol%), (S,S)-Trost ligand (3 mol%), allylic acetate (1 mmol), nucleophile (e.g., dimethyl malonate, 1.2 mmol), base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 1.3 mmol), and solvent (e.g., dichloromethane).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the Trost ligand in the solvent.

-

Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Add the allylic acetate, nucleophile, and base to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

-

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing catalytic systems and designing new ligands. This section provides diagrams of the catalytic cycles for key reactions.

Catalytic Cycle of Noyori-type Asymmetric Transfer Hydrogenation

The mechanism of Noyori-type ATH involves a metal-ligand bifunctional catalysis, where both the metal center and the N-H group of the ligand participate in the catalytic cycle.

Experimental Workflow for Asymmetric Catalysis

A generalized workflow for setting up an asymmetric catalytic reaction is depicted below.

Conclusion

Chiral diamine ligands are indispensable tools in modern asymmetric synthesis, enabling the efficient and highly selective production of enantiomerically pure compounds. Their modular nature allows for fine-tuning of steric and electronic properties, making them adaptable to a wide array of chemical transformations. The continued development of novel chiral diamine ligands and their application in innovative catalytic systems will undoubtedly continue to drive progress in the pharmaceutical and fine chemical industries, facilitating the synthesis of complex molecules with significant biological and commercial value.

References

Stereochemistry of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a C2-symmetric chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis and as a building block in the synthesis of pharmaceuticals and advanced materials. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the stereochemistry, synthesis, characterization, and applications of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, with a focus on its role in asymmetric hydrogenation of ketones. Detailed experimental protocols and characterization data are provided to facilitate its practical application in research and development.

Stereochemistry and Structural Features

The stereochemistry of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is defined by the 'S' configuration at both chiral centers (C1 and C2) of the cyclohexane ring. This results in a trans-diaxial or, more commonly, a trans-diequatorial conformation of the two amino groups, with the latter being thermodynamically more stable. The C2-symmetry of the molecule is a key feature that contributes to its effectiveness as a chiral ligand, as it simplifies the analysis of the transition states in asymmetric reactions.

The cyclohexane ring adopts a chair conformation, which positions the substituents in well-defined spatial arrangements. The two methyl groups on one of the nitrogen atoms introduce steric bulk, which can influence the coordination geometry and the stereochemical outcome of catalytic reactions.

Synthesis

The synthesis of enantiomerically pure (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine typically involves a multi-step process starting from the racemic trans-1,2-diaminocyclohexane. The key steps are the resolution of the racemic diamine followed by N-methylation.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The most common method for resolving racemic trans-1,2-diaminocyclohexane is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Diagram 1: Logical Workflow for the Synthesis of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Caption: Synthesis workflow from racemic diamine to the final product.

N-Methylation of (1S,2S)-1,2-Diaminocyclohexane

The resolved (1S,2S)-1,2-diaminocyclohexane can be N-methylated using the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its high yields and for avoiding the formation of quaternary ammonium salts.

Characterization Data

The following table summarizes the key physical and spectroscopic data for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid.[1] |

| Boiling Point | 78-80 °C at 18 mmHg |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 2.33 (s, 6H, NCH₃), 2.02-2.06 (m, 2H), 1.93-2.00 (m, 2H), 1.68-1.75 (br, 2H, NH), 1.61-1.67 (m, 2H), 1.13-1.19 (m, 2H), 0.86-0.94 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 63.2, 33.7, 30.8, 25.0 |

| Purity (Chiral HPLC) | ≥ 98% |

Note: NMR data is for the (1R,2R)-enantiomer, which is identical to the (1S,2S)-enantiomer.

Experimental Protocols

Protocol for the Resolution of (±)-trans-1,2-Diaminocyclohexane

-

Dissolve L-(+)-tartaric acid (1.0 eq) in water with heating.

-

Slowly add the racemic trans-1,2-diaminocyclohexane (2.0 eq) to the hot tartaric acid solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the (1R,2R)-diammonium tartrate salt.

-

Collect the crystals by vacuum filtration and wash with cold ethanol. The mother liquor contains the (1S,2S)-diammonium tartrate salt.

-

Treat the mother liquor with a strong base (e.g., NaOH) to a pH > 12 to liberate the free (1S,2S)-diamine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the (1S,2S)-1,2-diaminocyclohexane.

Protocol for the N-Methylation via Eschweiler-Clarke Reaction

-

To a round-bottom flask, add (1S,2S)-1,2-diaminocyclohexane (1.0 eq).

-

Add formic acid (excess, e.g., 5-10 eq) and formaldehyde (37% aqueous solution, excess, e.g., 5-10 eq).

-

Heat the reaction mixture at reflux (around 100 °C) for several hours (e.g., 8-12 hours) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Applications in Asymmetric Catalysis

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a highly effective chiral ligand in a variety of asymmetric catalytic reactions, most notably in the transfer hydrogenation and pressure hydrogenation of prochiral ketones.

Asymmetric Transfer Hydrogenation of Ketones

In combination with a transition metal precursor, such as a rhodium or ruthenium complex, (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine forms a highly active and enantioselective catalyst for the reduction of ketones to chiral secondary alcohols. Formic acid or isopropanol are commonly used as the hydrogen source in these reactions.

Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Generalized catalytic cycle for transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

In a glovebox, to a Schlenk flask, add the rhodium precursor [Rh(Cp*)Cl₂]₂ (0.5 mol%) and (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine (1.1 mol%).

-

Add a degassed 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add acetophenone (1.0 eq) to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-1-phenylethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcome: High yield (>95%) and high enantioselectivity (>95% ee) for the (S)-enantiomer of 1-phenylethanol.

| Substrate | Catalyst Loading (mol%) | H-Source | Temp (°C) | Yield (%) | ee (%) |

| Acetophenone | 0.5 | HCOOH/NEt₃ | 40 | >95 | >95 (S) |

| Propiophenone | 0.5 | HCOOH/NEt₃ | 40 | >95 | >94 (S) |

| 2-Acetylnaphthalene | 0.5 | HCOOH/NEt₃ | 40 | >95 | >96 (S) |

Applications in Drug Development

The chiral alcohols produced through asymmetric hydrogenation using (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine as a ligand are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The ability to control the stereochemistry of these intermediates is critical for the efficacy and safety of the final drug product. This ligand has been employed in the synthesis of key chiral building blocks for drugs targeting a range of therapeutic areas.

Conclusion

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a powerful and versatile chiral ligand with broad applications in asymmetric catalysis. Its well-defined stereochemistry and rigid conformational structure enable the synthesis of highly enantiomerically enriched compounds, particularly chiral alcohols through the hydrogenation of ketones. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, facilitating the practical implementation of this important chiral auxiliary.

References

Spectroscopic and Methodological Profile of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and relevant experimental protocols for the chiral diamine, (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine. This compound, with CAS number 894493-95-9, is a valuable building block in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis.[1][2] While publicly accessible experimental spectra for this specific molecule are limited, this document outlines the predicted spectroscopic data based on its structure and established principles of chemical spectroscopy. Furthermore, it details generalized experimental protocols for obtaining such data and illustrates a common workflow for its application in asymmetric catalysis.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, the following tables summarize the expected spectroscopic characteristics based on its molecular structure and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| N(CH₃)₂ | ~2.3 - 2.6 | Singlet | 6H | The two methyl groups on the nitrogen are chemically equivalent and will appear as a sharp singlet. |

| CH-N(CH₃)₂ | ~2.5 - 3.0 | Multiplet | 1H | This proton is adjacent to the dimethylamino group and is expected to be deshielded. |

| CH-NH₂ | ~2.2 - 2.8 | Multiplet | 1H | This proton is adjacent to the primary amine and will likely overlap with other signals. |

| Cyclohexane CH₂ | ~1.0 - 2.0 | Multiplets | 8H | The methylene protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets. |

| NH₂ | Broad | Singlet (broad) | 2H | The chemical shift of the primary amine protons is variable and the peak is often broad. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| N(CH₃)₂ | ~40 - 45 | The two methyl carbons are equivalent. |

| CH-N(CH₃)₂ | ~60 - 65 | This carbon is deshielded by the attached nitrogen. |

| CH-NH₂ | ~55 - 60 | This carbon is also deshielded by the attached nitrogen. |

| Cyclohexane CH₂ | ~20 - 35 | Four distinct signals are expected for the four pairs of methylene carbons in the cyclohexane ring. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | ~3300 - 3500 | Medium, Sharp | A doublet is expected for the symmetric and asymmetric stretches of the primary amine. |

| C-H Stretch (alkane) | ~2850 - 3000 | Strong | Typical C-H stretching of the cyclohexane ring and methyl groups. |

| N-H Bend (primary amine) | ~1590 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-N Stretch | ~1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Table 4: Predicted Mass Spectrometry Data

| Analysis | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 142.15 | The molecular weight of C₈H₁₈N₂ is 142.24 g/mol . |

| Base Peak | Likely m/z 58 or 71 | Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. |

| Other Fragments | Various | Other fragments corresponding to the loss of alkyl groups from the cyclohexane ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Place the sample (ATR unit or salt plate) in the IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Application in Asymmetric Catalysis: A Workflow

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is primarily utilized as a chiral ligand in asymmetric catalysis to synthesize enantiomerically enriched products. The following diagram illustrates a generalized workflow for its application.

Caption: Workflow for the application of a chiral diamine in asymmetric catalysis.

References

An In-depth Technical Guide on the Physical Properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine compound that serves as a valuable building block in asymmetric synthesis.[1] Its specific stereochemistry and the presence of both a primary and a tertiary amine group make it a significant ligand for creating chiral catalysts, particularly in the pharmaceutical and fine chemical industries.[1] Understanding its physical properties is critical for its effective handling, application in reaction design, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical properties for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is presented below. These values are crucial for laboratory and industrial applications, from reaction setup to safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 180 °C (at atmospheric pressure) | [3][4][5] |

| Density | 0.92 g/mL | [3][4][5] |

| pKa (Predicted) | 10.52 ± 0.70 | [3][5] |

| Solubility | Data for the isomeric (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine indicates it is slightly soluble in water.[6] Due to its basic amine groups, it is expected to be soluble in acidic aqueous solutions. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Boiling Point Determination (Capillary Method using Thiele Tube)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] The capillary method is a microscale technique ideal for determining the boiling point with a small amount of sample.[8]

Methodology:

-

Sample Preparation: Fill a small test tube or a sodium fusion tube to about one-third of its volume with the liquid sample.[7]

-

Capillary Insertion: Take a glass capillary tube, seal one end using a flame, and place it into the test tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, making sure the rubber band is well above the oil level to prevent it from softening and breaking.[9]

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner.[7][10] Initially, trapped air will bubble out of the capillary. As the temperature nears the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

-

Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[9] The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[8][10]

Density Determination (Pycnometer Method)

Density is an intrinsic property defined as mass per unit volume. The use of a pycnometer, a glass flask with a precise volume, allows for a highly accurate density determination of liquids.

Methodology:

-

Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance and record the mass (m_empty).[11]

-

Measure Mass with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary hole. Carefully wipe the exterior dry and weigh the filled pycnometer (m_filled_sample).

-

Determine Volume of Pycnometer: Empty and clean the pycnometer. Repeat step 2 using a reference liquid with a known density at a specific temperature (e.g., distilled water). Record the mass (m_filled_water) and the temperature.

-

Calculations:

-

Calculate the mass of the water: m_water = m_filled_water - m_empty.

-

Determine the volume of the pycnometer using the known density of water (ρ_water) at the measured temperature: V = m_water / ρ_water.

-

Calculate the mass of the sample: m_sample = m_filled_sample - m_empty.

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.

-

Melting Point Determination

Although (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a liquid at room temperature, determining the melting point is a standard procedure for solid compounds or for liquids with melting points above 0 °C. The capillary method is widely used for its accuracy and minimal sample requirement.[12]

Methodology:

-

Sample Preparation: If the sample is solid, ensure it is dry and finely powdered.[13] Introduce a small amount of the powder into the open end of a capillary tube.

-

Packing: Compact the sample into the sealed bottom of the tube by tapping it or dropping it through a long glass tube.[13][14] The packed sample height should be 2-3 mm.[15]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12]

-

Heating and Observation: Heat the sample rapidly at first to determine an approximate melting range. Then, in a second run with a fresh sample, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[14]

-

Measurement: Record the temperature range from the appearance of the first liquid droplet to the point where the entire sample becomes a transparent liquid.[13] This range is the melting point.

Solubility Analysis

Qualitative solubility tests provide crucial information about a compound's polarity and functional groups. For an amine like (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine, these tests can confirm its basic nature.

Methodology:

-

General Procedure: Add approximately 0.1 g (or 0.2 mL) of the compound to a test tube containing 3 mL of the solvent.[16] Shake the tube vigorously and observe if the compound dissolves completely.

-

Solvent Sequence:

-

Water: Test solubility in water first. If soluble, check the solution's pH with litmus or pH paper. A basic pH (blue litmus) would indicate a soluble amine.[17][18]

-

5% HCl: If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Amines will react to form water-soluble ammonium salts and thus dissolve.[17][19]

-

5% NaOH: If the compound is insoluble in water and 5% HCl, test its solubility in 5% aqueous NaOH. This identifies acidic compounds.

-

Concentrated H₂SO₄: If the compound remains insoluble, its solubility in cold, concentrated sulfuric acid can be tested. This can indicate the presence of neutral compounds with oxygen or nitrogen atoms or unsaturated hydrocarbons.[16][19]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine | CAS 894493-95-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 894493-95-9 CAS MSDS ((1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. jk-sci.com [jk-sci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. csub.edu [csub.edu]

An In-depth Technical Guide to the Molecular Structure of N,N'-dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of N,N'-dimethyl-1,2-cyclohexanediamine, a versatile chiral diamine with significant utility in asymmetric synthesis, catalysis, and pharmaceutical development.

Molecular Structure and Stereochemistry

N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol .[1][2][3] Its structure consists of a cyclohexane ring substituted with two methylamino groups on adjacent carbon atoms. The stereochemistry of this molecule is of paramount importance to its applications, with the trans-isomer being particularly significant in the synthesis of chiral ligands and catalysts.[2]

The cyclohexane ring typically adopts a chair conformation, with the substituents occupying either axial or equatorial positions. In the case of the thermodynamically more stable trans-isomer, both methylamino groups are in equatorial positions.[4] The molecule possesses C2 symmetry, a key feature for its effectiveness in many asymmetric catalytic processes.[4]

The stereoisomers of N,N'-dimethyl-1,2-cyclohexanediamine include both cis and trans diastereomers, with the trans form existing as a pair of enantiomers: (1R,2R) and (1S,2S).

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a versatile ligand and building block in the field of asymmetric catalysis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an effective component in catalyst systems designed to control the stereochemical outcome of chemical reactions. This C2-symmetric diamine is particularly valued in the synthesis of chiral ligands for metal-catalyzed reactions, contributing to the production of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries.

The presence of both a primary and a tertiary amine group within the same molecule allows for selective coordination with metal centers and the potential for hydrogen bonding interactions, which can be crucial for achieving high levels of stereocontrol. This document provides an overview of the applications of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine in asymmetric catalysis, including detailed experimental protocols and data presented for easy reference.

General Principles of Application

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is typically employed as a chiral ligand that coordinates to a metal precursor to form an active catalyst. The choice of metal, ancillary ligands, and reaction conditions are critical for achieving high catalytic activity and enantioselectivity. The chiral environment created by the diamine ligand around the metal center directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Application 1: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol or formic acid. Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation.

Quantitative Data Summary

| Entry | Ketone Substrate | Catalyst System | H-Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl2(p-cymene)]2 / (1S,2S)-Ligand | i-PrOH/KOH | 80 | 4 | >95 | 98 (R) |

| 2 | 1-Tetralone | [RuCl2(p-cymene)]2 / (1S,2S)-Ligand | HCOOH/NEt3 | 25 | 12 | 92 | 96 (S) |

| 3 | Propiophenone | [RuCl2(p-cymene)]2 / (1S,2S)-Ligand | i-PrOH/KOH | 80 | 6 | 98 | 95 (R) |

Note: The ligand in the table refers to a chiral ligand derived from (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl2(p-cymene)]2 (Ruthenium(II) dichloride dimer)

-

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine derived ligand

-

Acetophenone

-

Anhydrous isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and the (1S,2S)-diamine derived ligand (0.011 mmol, 2.2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor solution.

-

Reaction Setup: In a separate flask, a solution of acetophenone (1 mmol) in anhydrous isopropanol (10 mL) is prepared. To this solution, a solution of KOH (0.1 mmol) in isopropanol (1 mL) is added.

-

Reaction Execution: The pre-formed catalyst solution is transferred to the ketone solution via cannula. The reaction mixture is then heated to 80 °C and stirred for 4 hours.

-

Work-up and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. Chiral diamine ligands are effective in controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

Quantitative Data Summary

| Entry | Allylic Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(π-allyl)Cl]2 / (1S,2S)-Ligand | THF | 25 | 2 | 98 | 99 (S) |

| 2 | rac-1,3-diphenyl-2-propenyl acetate | Nitromethane | [Pd(π-allyl)Cl]2 / (1S,2S)-Ligand | CH2Cl2 | 0 | 24 | 85 | 92 (R) |

| 3 | rac-cyclohex-2-enyl acetate | Sodium dimethyl malonate | [Pd(π-allyl)Cl]2 / (1S,2S)-Ligand | THF | 25 | 4 | 90 | 95 (S) |

Note: The ligand in the table refers to a chiral ligand derived from (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate

Materials:

-

[Pd(π-allyl)Cl]2 (Palladium(II) chloride allyl dimer)

-

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine derived ligand

-

rac-1,3-diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Catalyst Formation: In a glovebox, a Schlenk tube is charged with [Pd(π-allyl)Cl]2 (0.005 mmol, 1 mol%) and the (1S,2S)-diamine derived ligand (0.012 mmol, 2.4 mol%). Anhydrous THF (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

-

Reaction Setup: To the catalyst solution, rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol) are added sequentially.

-

Reaction Execution: The reaction mixture is stirred at 25 °C for 2 hours.

-

Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the alkylated product. The enantiomeric excess is determined by chiral HPLC.

Signaling Pathway for Palladium-Catalyzed Asymmetric Allylic Alkylation

Caption: Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.

Conclusion

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a valuable chiral auxiliary in the development of ligands for asymmetric catalysis. The protocols and data presented herein demonstrate its utility in achieving high enantioselectivities in key synthetic transformations. Researchers and professionals in drug development can utilize this information to design and implement efficient stereoselective syntheses of complex chiral molecules. Further exploration of ligands derived from this diamine is expected to lead to the discovery of new and improved catalytic systems.

Application Notes and Protocols for (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine as a Chiral Ligand

A viable alternative in the absence of extensive literature on (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Introduction

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine with potential applications as a ligand in asymmetric synthesis. However, a comprehensive review of scientific literature reveals a notable scarcity of detailed application notes and protocols specifically employing this ligand. In contrast, its close structural analog, (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine , is a well-documented and versatile chiral ligand used in a variety of stereoselective transformations.

This document provides detailed application notes and protocols for (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, offering researchers, scientists, and drug development professionals a practical guide to its use in key asymmetric reactions. The principles and methodologies described herein may serve as a valuable starting point for exploring the potential of other chiral 1,2-diamines, including (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Key Applications of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine

(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine has proven to be an effective chiral ligand in several important asymmetric catalytic reactions, most notably in copper-catalyzed reactions and as a precursor to chiral lithium amide bases for asymmetric deprotonation.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantioenriched β-nitro alcohols, which are valuable synthetic intermediates. Copper complexes of (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine have been shown to effectively catalyze this reaction with high enantioselectivity.

Reaction Scheme:

Caption: Asymmetric Henry reaction catalyzed by a copper-(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine complex.

Quantitative Data Summary:

| Entry | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | i-PrOH | -20 | 95 | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | i-PrOH | -20 | 98 | 95 |

| 3 | 2-Naphthaldehyde | Nitromethane | i-PrOH | -20 | 92 | 90 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | i-PrOH | -20 | 85 | 88 |

Experimental Protocol:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine (0.06 mmol, 6 mol%) in the desired solvent (e.g., 2 mL of isopropanol). Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: Cool the catalyst solution to the specified reaction temperature (e.g., -20 °C).

-

Addition of Reactants: To the cooled catalyst solution, add the aldehyde (1.0 mmol) followed by the nitroalkane (2.0 mmol).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Deprotonation using a Chiral Lithium Amide Base

(1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine can be readily converted to its corresponding lithium amide, which serves as a chiral base for the enantioselective deprotonation of prochiral ketones. The resulting chiral enolate can then be trapped with an electrophile to yield an enantioenriched product.

Workflow Diagram: